1-Phenyl-2-nitropropene

描述

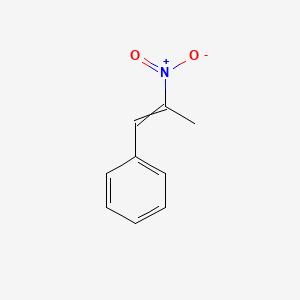

Structure

3D Structure

属性

IUPAC Name |

[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSVFWFSJDAYBM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336391 | |

| Record name | [(1E)-2-Nitroprop-1-en-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-60-2, 18315-84-9 | |

| Record name | 1-Phenyl-2-nitropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Nitropropenyl)benzene, (E) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018315849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-nitropropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(1E)-2-Nitroprop-1-en-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Nitropropenyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-(2-Nitroprop-1-en-1-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-NITROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT17M2UOTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Historical Synthesis of 1-Phenyl-2-Nitropropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-nitropropene (B101151), commonly referred to as P2NP, is a crystalline organic compound with the chemical formula C₉H₉NO₂. Historically, it has been a significant intermediate in the synthesis of various organic compounds, including pharmaceuticals. Its synthesis is a classic example of carbon-carbon bond formation in organic chemistry. This technical guide provides an in-depth exploration of the historical context of P2NP synthesis, focusing on the seminal reactions, the evolution of methodologies, and detailed experimental protocols.

The primary and most historically significant method for synthesizing this compound is the Henry reaction, also known as the nitroaldol reaction.[1][2] Discovered by the Belgian chemist Louis Henry in 1895, this reaction involves the base-catalyzed condensation of an aldehyde or ketone with a nitroalkane.[1][2] In the case of P2NP, benzaldehyde (B42025) and nitroethane are the starting materials. The initial product of the Henry reaction is a β-nitro alcohol (1-phenyl-2-nitropropan-1-ol), which is subsequently dehydrated to yield the nitroalkene, this compound.[1][3]

Shortly after Henry's discovery, the work of German chemist Emil Knoevenagel on the condensation of carbonyl compounds with active methylene (B1212753) compounds further solidified the foundation for this type of reaction.[3] The Knoevenagel condensation, in a broader sense, encompasses the reaction used to synthesize P2NP.[3] Over the years, various modifications and improvements to the original Henry reaction have been developed, primarily focusing on the choice of base catalyst and solvent to optimize reaction yields and conditions.

Data Presentation: A Comparative Analysis of Synthetic Protocols

The following table summarizes quantitative data from various historical and contemporary methods for the synthesis of this compound, showcasing the evolution of catalysts and reaction conditions.

| Catalyst | Solvent | Reactant Ratio (Benzaldehyde:Nitroethane) | Reaction Time | Temperature | Yield (%) | Reference |

| n-Butylamine | Anhydrous Ethanol (B145695) | 1:1 | 8 hours | Reflux | 64 | [4] |

| Methylamine (B109427) (aqueous) | Alcohol (Ethanol or Isopropanol) | 1:1.2 | ~4 hours | Slightly heated | 71-81 | [5] |

| Cyclohexylamine (B46788) | None (Excess Nitroethane) | 1:1 | 6 hours | Reflux (Water Bath) | 78 | [4] |

| Cyclohexylamine | Glacial Acetic Acid | 1:1.4 | 6 hours | 100°C | 62 | [4] |

| n-Butylamine | Toluene | 1.3:1 | Not specified | Boiling | ~65.6 | [5] |

| n-Butylamine | Cyclohexane | Not specified | 20 hours | Boiling | <15 | [5] |

Experimental Protocols

Classic n-Butylamine Catalyzed Synthesis in Ethanol

This method is a frequently cited example of the Henry reaction for P2NP synthesis.

Methodology:

-

One mole of benzaldehyde and one mole of nitroethane are combined with 100 mL of anhydrous ethanol in a 1000 mL round-bottomed flask.[4]

-

To this mixture, 5 mL of n-butylamine is added as the catalyst.[4]

-

The reaction mixture is then heated to reflux for 8 hours.[4]

-

Upon cooling and stirring, a dense, yellow crystalline mass of this compound precipitates.[4]

-

The crude product is purified by recrystallization from anhydrous ethanol.[4]

Expected Yield: 64%[4]

Methylamine Catalyzed Synthesis in Alcohol

This protocol offers a variation in the amine catalyst used.

Methodology:

-

One mole of benzaldehyde and 1.2 moles of nitroethane are mixed with 150 mL of alcohol (such as isopropanol (B130326) or ethanol).[5]

-

15 mL of diluted aqueous methylamine is added to the mixture.[5]

-

The solution is stirred and gently heated for approximately 4 hours.[5]

-

The reaction mixture is then transferred to a beaker and cooled in a refrigerator at 4°C to induce crystallization.[5]

-

If precipitation does not occur, the addition of water may be necessary to promote the formation of the P2NP oil, which then crystallizes.[5]

Expected Yield: 71-81%[5]

Cyclohexylamine Catalyzed Synthesis in Glacial Acetic Acid

This method utilizes a different solvent system and catalyst.

Methodology:

-

To 5.3 mL of glacial acetic acid, 1.0 mL (9.8 mmol) of benzaldehyde is added.[4]

-

Subsequently, 1.0 mL (13.9 mmol) of nitroethane and 1.3 mL of cyclohexylamine are added to the solution.[4]

-

The mixture is heated at 100°C for 6 hours.[4]

-

After cooling, the reaction is diluted with 1 mL of water and cooled overnight in a water bath to allow for crystallization.[4]

-

The resulting crystals are filtered, air-dried, and then recrystallized from ethanol.[4]

Expected Yield: 62%[4]

Mandatory Visualization

The Henry Reaction Pathway for this compound Synthesis

The following diagram illustrates the logical progression of the base-catalyzed Henry reaction for the synthesis of this compound from benzaldehyde and nitroethane.

References

An In-depth Technical Guide on the Physical Properties of 1-Phenyl-2-nitropropene (P2NP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1-phenyl-2-nitropropene (B101151) (P2NP), a significant intermediate in the synthesis of various pharmaceuticals. The information is presented to facilitate research and development activities, with a focus on clarity, data accessibility, and reproducible experimental methodologies.

General and Physicochemical Properties

This compound, with the chemical formula C₉H₉NO₂, is an aromatic nitroalkene compound.[1] At room temperature, it exists as a light-yellow crystalline solid with a distinct odor.[1] This compound is of significant interest due to its role as a precursor in the synthesis of amphetamine and its derivatives, which have applications in treating conditions such as ADHD and narcolepsy.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molar Mass | 163.17 g/mol | [1] |

| Appearance | Light-yellow crystalline solid | [1] |

| Melting Point | 63-66 °C | [1] |

| Boiling Point | 263.0 ± 9.0 °C (Predicted) | |

| Density | 1.141 ± 0.06 g/cm³ (Predicted) |

Solubility Profile

The solubility of P2NP is a critical factor in its handling, reaction kinetics, and purification. It is practically insoluble in water but shows good solubility in various organic solvents.

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble | |

| Dimethylformamide (DMF) | 30 mg/mL | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [2] |

| Ethanol (B145695) | 10 mg/mL | [2] |

| Acetone | Soluble | |

| Chloroform (B151607) | Soluble | |

| Dichloromethane | Soluble | |

| Methanol | Soluble |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of P2NP. The following table summarizes key spectral data.

Table 3: Spectroscopic Data for this compound

| Technique | Solvent/Method | Key Peaks/Signals | Reference(s) |

| ¹H NMR | CDCl₃ | Aromatic protons (around 7-8 ppm), vinylic proton, and methyl group protons.[3] | [4] |

| ¹³C NMR | CDCl₃ | Signals corresponding to the phenyl ring carbons, the alkene carbons, and the methyl carbon. | [4][5] |

| FT-IR | Solid Phase | Characteristic peaks for the nitro group (NO₂), the carbon-carbon double bond (C=C), and the aromatic ring. | [4][6] |

| UV-Vis | Ethanol | λmax at 225 and 304 nm.[2] | [4][7] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of this compound.

4.1. Synthesis of this compound via the Henry Reaction

The most common method for synthesizing P2NP is the Henry (or nitroaldol) reaction, which involves the condensation of benzaldehyde (B42025) with nitroethane in the presence of a basic catalyst.[1]

-

Materials and Equipment:

-

Benzaldehyde

-

Nitroethane

-

n-Butylamine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Crystallization dish

-

Buchner funnel and flask for vacuum filtration

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mole), nitroethane (1.0 mole), and absolute ethanol (100 mL).

-

While stirring, add n-butylamine (5 mL) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 8 hours.[8]

-

After the reflux period, allow the mixture to cool to room temperature. A yellow crystalline mass should form.[8]

-

The crude product can be purified by recrystallization from anhydrous ethanol.[8]

-

Filter the recrystallized product using a Buchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.

-

4.2. Determination of Melting Point

The melting point of P2NP can be determined using a standard capillary melting point apparatus.[9][10]

-

Materials and Equipment:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

-

Procedure:

-

Finely powder a small amount of the dry, purified P2NP.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[11]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute for a preliminary determination.

-

For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting point.[12]

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted to obtain the melting point range.[10]

-

4.3. Spectroscopic Characterization

-

¹H and ¹³C NMR Spectroscopy:

-

FT-IR Spectroscopy:

-

UV-Vis Spectroscopy:

Visualizations

5.1. Synthesis of this compound (Henry Reaction)

Caption: Synthesis of P2NP via the Henry Reaction.

5.2. Reduction of this compound to Amphetamine

Caption: Reduction of P2NP to Amphetamine.

References

- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 18315-84-9 | Benchchem [benchchem.com]

- 4. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on this compound by quantum computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C9H9NO2 | CID 1549520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. davjalandhar.com [davjalandhar.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. researchgate.net [researchgate.net]

1-phenyl-2-nitropropene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phenyl-2-nitropropene (B101151) (P2NP), a key chemical intermediate. The document details its chemical and physical properties, experimental protocols for its synthesis and subsequent reactions, and its primary applications, particularly within the pharmaceutical industry.

Core Chemical Identifiers and Properties

This compound, also known as (2-Nitroprop-1-en-1-yl)benzene, is a light-yellow crystalline solid.[1] It is recognized for its role as a precursor in the synthesis of various organic compounds. Its fundamental identifiers and physicochemical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 705-60-2 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | Light-yellow crystalline solid | [1] |

| Melting Point | 63-66 °C | [2] |

| Boiling Point | 263.0 ± 9.0 °C | |

| Density | 1.141 ± 0.06 g/cm³ | |

| Solubility | Insoluble in water; Soluble in DMSO, DMF, ethanol, acetone, chloroform, methanol. | |

| IUPAC Name | [(E)-2-nitroprop-1-enyl]benzene | [1] |

Synthesis of this compound: The Henry Reaction

The primary method for synthesizing this compound is through a base-catalyzed condensation reaction between benzaldehyde (B42025) and nitroethane. This specific transformation is a variant of the Knoevenagel condensation and is widely known as the Henry reaction or nitroaldol reaction.[1][3] The reaction proceeds via a β-nitro alcohol intermediate, which is subsequently dehydrated to form the nitroalkene product.[1]

Experimental Protocol: Synthesis via Henry Reaction

This protocol describes a common laboratory-scale synthesis of this compound using n-butylamine as the catalyst.

Materials and Reagents:

-

Benzaldehyde

-

Nitroethane

-

n-Butylamine (catalyst)

-

Toluene (B28343) or Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Dean-Stark apparatus (if using toluene)

-

Crystallization dish or beaker

-

Büchner funnel and flask for vacuum filtration

-

Cold Isopropyl Alcohol (IPA) or Ethanol for washing

Procedure:

-

Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 molar equivalent), nitroethane (1.0-1.2 molar equivalents), and a suitable solvent such as toluene or ethanol.

-

Catalyst Addition: Add a catalytic amount of a primary amine, such as n-butylamine (e.g., 5-10 mol%).[4] Other bases like cyclohexylamine (B46788) or ammonium (B1175870) acetate (B1210297) can also be used.[4][5]

-

Reaction Conditions: Heat the mixture to reflux (approximately 60-100°C, depending on the solvent) and stir for several hours (typically 2-8 hours).[4] If using toluene, a Dean-Stark apparatus can be employed to remove the water produced as a byproduct, driving the reaction to completion.

-

Crystallization: After the reaction period, cool the mixture. The product, this compound, will often crystallize from the solution upon cooling. The process can be aided by placing the vessel in a freezer. If crystallization does not occur spontaneously, adding a small amount of cold water or scratching the inside of the flask can induce it.[2]

-

Isolation and Purification: Collect the yellow crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent (e.g., isopropyl alcohol or ethanol) to remove residual impurities.

-

Drying: Air-dry the purified crystals or dry them in a vacuum chamber. The expected yield is typically in the range of 65-80%.[4] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Caption: Experimental workflow for the synthesis of this compound.

Key Synthetic Applications in Drug Development

This compound is a critical intermediate, primarily because it serves as a precursor to phenethylamines, a class of compounds with significant pharmacological activity. Its main applications are in the synthesis of amphetamine and phenyl-2-propanone (P2P), a precursor to methamphetamine.[1][6]

Reduction to Amphetamine

The most direct application in pharmaceutical synthesis is the reduction of this compound to 1-phenyl-2-aminopropane, commonly known as amphetamine.[1] This transformation is a key step in the production of medications like Adderall, which are used to treat ADHD and narcolepsy.[1][6] The reaction involves the reduction of both the nitro group to an amine and the hydrogenation of the carbon-carbon double bond.

Common Reducing Agents:

-

Lithium Aluminium Hydride (LAH)

-

Raney Nickel

-

Aluminum Amalgam

-

Palladium or Platinum catalysts (Catalytic Hydrogenation)[1]

Conversion to Phenyl-2-Propanone (P2P)

This compound can also be converted to phenyl-2-propanone (P2P), another important intermediate. This is typically achieved through a two-step process or a one-pot reaction. One common method involves the reduction of the nitroalkene to the corresponding oxime, which is then hydrolyzed in an acidic medium to yield the ketone.[7] An alternative route uses iron filings in hydrochloric or acetic acid to facilitate this transformation.[1][7] P2P is a well-known precursor for the synthesis of methamphetamine.

Caption: Key synthetic pathways originating from this compound.

Safety and Handling

This compound is classified as a harmful substance and is a known irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or fumes.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C, as the compound can degrade over time at higher temperatures.[2]

References

- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 2. What is this compound?_Chemicalbook [chemicalbook.com]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]

- 5. This compound | 18315-84-9 | Benchchem [benchchem.com]

- 6. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. Synthesis of Phenyl-2-Propanone (P2P) - [www.rhodium.ws] [erowid.org]

An In-depth Technical Guide to the Solubility of 1-Phenyl-2-nitropropene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-nitropropene (B101151) (P2NP), a crystalline solid with a characteristic yellow hue, is a significant intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][2][3] Its role as a precursor in the synthesis of various active pharmaceutical ingredients necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount. Solubility data is critical for optimizing reaction conditions, developing purification protocols such as recrystallization, and for the formulation of drug products. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1][2] |

| Melting Point | 63-65 °C | [1][3] |

| Boiling Point | Decomposes before boiling | [1] |

| CAS Number | 705-60-2 | [2][3] |

Quantitative Solubility Data

The solubility of this compound has been determined in several organic solvents. The following table summarizes the available quantitative data. It is important to note that solubility is temperature-dependent; however, the temperatures for the following data points are not consistently reported in the literature.

| Solvent | Solubility ( g/100 mL) | Reference(s) |

| Acetone | 12.0 | [4] |

| Dichloromethane | 15.0 | [4] |

| Dimethylformamide (DMF) | 3.0 | [5] |

| Dimethyl sulfoxide (B87167) (DMSO) | 3.0 | [5] |

| Ethanol | 8.5 | [4] |

| Qualitative Solubility: | ||

| Chloroform | Soluble | [6][7] |

| Isopropanol | Soluble (used for recrystallization) | [8] |

| Methanol | Soluble | [6][7] |

| Toluene | Soluble (used as a reaction solvent) | [9] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent. The following protocol is a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is ensured when undissolved solid remains at the end of the experiment.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vial from the shaker and allow the undissolved solid to settle by letting it stand or by centrifugation.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic particles. This step is crucial to avoid artificially high solubility readings.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.

-

Analytical Method Validation:

The HPLC method used for quantification should be validated for linearity, accuracy, and precision to ensure reliable results.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in various organic solvents, a critical parameter for its application in research and development. The tabulated quantitative and qualitative data serve as a valuable reference for scientists. Furthermore, the detailed experimental protocol for the shake-flask method offers a robust methodology for researchers to determine the solubility of this compound in other solvents of interest, ensuring accurate and reproducible results. The provided workflow diagram offers a clear visual guide to this experimental process. A thorough understanding and application of this information will facilitate the effective use of this compound in synthetic and pharmaceutical applications.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 705-60-2 [chemicalbook.com]

- 4. webqc.org [webqc.org]

- 5. caymanchem.com [caymanchem.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound CAS#: 705-60-2 [m.chemicalbook.com]

- 8. researchchemicalsprovider.net [researchchemicalsprovider.net]

- 9. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]

Stereoisomers of 1-Phenyl-2-nitropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-nitropropene (B101151) (P2NP), a key intermediate in pharmaceutical and chemical synthesis, can exist as two geometric stereoisomers: (E) and (Z). This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of these isomers. Due to the thermodynamic stability of the (E)-isomer, the vast majority of published literature focuses on this form. Data and experimental protocols for the (Z)-isomer are notably scarce. This document summarizes the available quantitative data, details established experimental protocols for the synthesis of (E)-1-phenyl-2-nitropropene, and presents logical workflows for its synthesis and purification.

Introduction

This compound, also known as β-methyl-β-nitrostyrene, is a nitroalkene of significant interest in organic synthesis.[1] Its utility stems from the electron-withdrawing nature of the nitro group, which polarizes the conjugated system, making the double bond susceptible to nucleophilic attack.[2] This reactivity renders P2NP a valuable precursor for the synthesis of various pharmaceuticals, including amphetamine and its derivatives, where it is used to produce a racemic mixture of the final product.[3][4] The compound's derivatives have also been explored for potential anti-tumor and bactericidal activities.[2]

The presence of a carbon-carbon double bond in this compound gives rise to geometric isomerism, resulting in (E) and (Z) stereoisomers. The (E)-isomer, with the phenyl and nitro groups on opposite sides of the double bond, is the thermodynamically more stable and commonly synthesized form.[2] Information regarding the synthesis and characterization of the (Z)-isomer is limited in publicly available literature.

Synthesis of (E)-1-Phenyl-2-nitropropene

The primary synthetic route to (E)-1-phenyl-2-nitropropene is the Henry reaction (also known as a nitroaldol reaction), which involves the condensation of benzaldehyde (B42025) with nitroethane in the presence of a basic catalyst.[3][4] The reaction proceeds through a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the nitroalkene.[2]

General Reaction Pathway

The synthesis can be depicted by the following general scheme:

Caption: General synthesis pathway for (E)-1-phenyl-2-nitropropene.

Experimental Protocols

Several variations of the Henry reaction have been reported, differing in the catalyst, solvent, and reaction conditions. Below are detailed protocols for common methods.

Protocol 1: n-Butylamine Catalysis in Ethanol (B145695) [5]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine benzaldehyde (1 mole), nitroethane (1 mole), and anhydrous ethanol (100 mL).

-

Catalyst Addition: Add n-butylamine (5 mL).

-

Reflux: Heat the mixture to reflux for 8 hours.

-

Crystallization: Cool the reaction mixture and stir. A yellow crystalline mass of (E)-1-phenyl-2-nitropropene will form.

-

Purification: Recrystallize the crude product from anhydrous ethanol.

Protocol 2: Cyclohexylamine Catalysis in Glacial Acetic Acid [5]

-

Reaction Setup: To a solution of benzaldehyde (9.8 mmol) in glacial acetic acid (5.3 mL), add nitroethane (13.9 mmol) and cyclohexylamine (1.3 mL).

-

Heating: Heat the mixture at 100°C for 6 hours.

-

Precipitation: Cool the mixture and dilute with water (1 mL). Cool overnight in a water bath to allow for crystal formation.

-

Isolation: Filter the crystals and air dry.

-

Purification: Recrystallize the crude solid from ethanol to yield (E)-1-phenyl-2-nitropropene.

Protocol 3: Ammonium Acetate (B1210297) Catalysis in Nitroethane [6]

-

Reaction Setup: A solution of benzaldehyde (6.4 g) and ammonium acetate (1.0 g) in nitroethane (20 mL) is prepared.

-

Reflux: The solution is heated to reflux for 5 hours.

-

Workup: After cooling, the solvent is removed.

-

Purification: The residue is purified by column chromatography on silica (B1680970) gel (hexane-chloroform, 2:1, v/v) and then recrystallized from hexane.

Purification Workflow

The purification of crude this compound is crucial to obtain a product of high purity. Recrystallization is a commonly employed method.[4]

Caption: Workflow for the purification of (E)-1-phenyl-2-nitropropene.

Physicochemical and Spectroscopic Data of (E)-1-Phenyl-2-nitropropene

The following tables summarize the available quantitative data for (E)-1-phenyl-2-nitropropene.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₂ | [3] |

| Molar Mass | 163.17 g/mol | [3] |

| Appearance | Light-yellow crystalline solid | [3] |

| Melting Point | 63-66 °C | [3][7] |

| Boiling Point | 263 °C at 760 mmHg | [7] |

| Density | 1.141 g/cm³ | [7] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | Spectra available in public databases. | [8] |

| ¹³C NMR (CDCl₃) | Spectra available in public databases. | [8] |

| FT-IR | Spectra available in public databases. | [8] |

| UV-Vis (Ethanol) | λmax: 225, 304 nm | [9] |

The (Z)-Isomer of this compound

There is a significant lack of experimental data in the peer-reviewed literature regarding the stereoselective synthesis and isolation of the (Z)-isomer of this compound. It is presumed to be the less stable isomer due to steric hindrance between the phenyl and nitro groups on the same side of the double bond.

-

Chromatography: Techniques such as column chromatography on silica gel, potentially impregnated with silver nitrate, can sometimes be effective in separating geometric isomers due to differential interactions with the stationary phase.[10]

-

Fractional Crystallization: If the isomers have significantly different solubilities in a particular solvent system, fractional crystallization may be a viable separation method.

It is also possible that the (Z)-isomer could be formed in small amounts alongside the (E)-isomer in the synthetic procedures described above. However, its isolation and characterization have not been widely reported. Computational studies on related nitroalkenes suggest that E-Z interconversion can be solvent-dependent and promoted by thermal or photolytic conditions.[11]

Signaling Pathways and Applications

This compound is primarily a synthetic intermediate. Its biological activity is not the end goal of its synthesis in the context of drug development. The primary application is its reduction to 1-phenyl-2-aminopropane (amphetamine).

Caption: Key synthetic transformations of (E)-1-phenyl-2-nitropropene.

The reduction of the nitroalkene can be achieved using various reducing agents, such as lithium aluminum hydride (LAH), sodium borohydride, or catalytic hydrogenation with catalysts like Raney nickel or palladium.[3] This process simultaneously reduces the double bond and the nitro group to an amine.

Conclusion

This technical guide has summarized the available information on the stereoisomers of this compound. The (E)-isomer is well-characterized, with established synthetic protocols and a body of physicochemical and spectroscopic data. In contrast, the (Z)-isomer remains largely uncharacterized in the scientific literature, highlighting a gap in the current knowledge base. Further research is needed to develop methods for the stereoselective synthesis or isolation of the (Z)-isomer and to characterize its properties and potential reactivity differences compared to the (E)-isomer. Such studies would provide a more complete understanding of this important synthetic intermediate and its potential applications.

References

- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. This compound | 18315-84-9 | Benchchem [benchchem.com]

- 3. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 4. bloomtechz.com [bloomtechz.com]

- 5. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]

- 6. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. Cas 705-60-2,this compound | lookchem [lookchem.com]

- 8. This compound | C9H9NO2 | CID 1549520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Item - Synthesis, Structure, and EâZ Isomerization of β-(Hetero)aryl-α-nitro-α,β-enals - figshare - Figshare [figshare.com]

The Chemistry of 1-Phenyl-2-nitropropene: A Technical Guide to Reactivity and Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-nitropropene (B101151) (P2NP), a crystalline solid with a faint aromatic odor, serves as a critical intermediate in organic synthesis, most notably in the pharmaceutical industry for the production of amphetamine and its derivatives.[1][2] Its reactivity is dominated by the conjugated system formed by the phenyl group, the carbon-carbon double bond, and the electron-withdrawing nitro group. This arrangement makes P2NP susceptible to a variety of chemical transformations, including reduction, nucleophilic addition, and cycloaddition reactions.[3][4] This technical guide provides an in-depth analysis of the reactivity and reaction mechanisms of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical pathways.

Physicochemical Properties

This compound is a yellow crystalline powder.[5] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | [6] |

| Molar Mass | 163.17 g/mol | [6][7] |

| Melting Point | 63-66 °C | [1][2][8] |

| Boiling Point | 263.0 ± 9.0 °C (Predicted) | [2] |

| Density | 1.141 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, methanol, ethanol (B145695), and DMF. Insoluble in water. | [5][8][9] |

| Storage Temperature | 2-8°C | [2][5] |

| UV λmax | 225, 304 nm | [9] |

Synthesis of this compound

The primary route for synthesizing this compound is the Henry reaction, also known as a nitroaldol condensation.[7][10] This reaction involves the condensation of benzaldehyde (B42025) with nitroethane in the presence of a basic catalyst.[7][11]

General Reaction Mechanism

The reaction proceeds in three main steps:

-

Deprotonation: The base removes a proton from the α-carbon of nitroethane, forming a resonance-stabilized nitronate anion.[11]

-

Nucleophilic Addition: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of benzaldehyde, forming a β-nitro alcohol intermediate.[1][11]

-

Dehydration: The β-nitro alcohol is subsequently dehydrated to yield the final product, this compound. This step is often facilitated by heat and the removal of water, which drives the reaction to completion.[1][10][11]

Experimental Protocol: Synthesis via Henry Condensation

This protocol is adapted from literature descriptions.[2][12]

Materials:

-

Benzaldehyde

-

Nitroethane

-

n-Butylamine (catalyst)[12]

-

Ethanol (solvent)

-

Calcium chloride (for drying tube)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5 mL of ethanol.[12]

-

With stirring, add 2.02 mL of nitroethane, followed by 0.3 mL of n-butylamine.[12]

-

Slowly add 2.88 mL of benzaldehyde over a period of 2 minutes.[12]

-

Attach a calcium chloride drying tube to the top of the condenser.

-

Heat the mixture to reflux and maintain for 8 hours. The reaction mixture will typically change color from yellow-orange to red-orange.[12]

-

After 8 hours, remove the heat source and allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure or by evaporation.[12]

-

The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol (B130326) to yield yellow crystals of this compound.[12][13]

Reactivity and Key Reaction Mechanisms

The reactivity of P2NP is largely dictated by the electrophilic nature of the carbon-carbon double bond, which is rendered electron-deficient by the powerful electron-withdrawing nitro group.[3]

Reduction Reactions

One of the most significant reactions of P2NP is its reduction, which can lead to either 1-phenyl-2-aminopropane (amphetamine) or 1-phenyl-2-propanone (P2P), a key precursor for methamphetamine.[1][14] The choice of reducing agent and reaction conditions determines the final product.

Complete reduction of both the nitro group and the double bond yields amphetamine.[1] Various reducing agents can accomplish this transformation.

Common Reducing Agents:

-

Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst[1][15]

-

Catalytic hydrogenation (e.g., Raney Nickel, Palladium, Platinum)[1][2]

-

Aluminum amalgam (Al/Hg)[15]

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LAH)

This protocol is based on a described laboratory procedure.[13][14]

Materials:

-

This compound (P2NP)

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ice bath

Procedure:

-

In a dry, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LAH (e.g., 1.4 g, 37 mmol) in dry THF (30 mL).[13][14]

-

Cool the suspension in an ice bath.

-

Dissolve P2NP (e.g., 1.2 g, 7.4 mmol) in dry THF (15 mL) and add it to the dropping funnel.[13][14]

-

Add the P2NP solution dropwise to the stirred LAH suspension over 15 minutes.[13][14]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes, followed by refluxing for 1 hour.[13][14]

-

After reflux, cool the mixture and carefully quench the excess LAH by the dropwise addition of water, followed by a sodium hydroxide (B78521) solution.

-

Filter the resulting aluminum salts and wash with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or conversion to a salt.

Note: A large excess of LAH is required for the complete reduction to amphetamine. A smaller excess may result in the formation of 1-phenyl-2-propanoxime as the major product.[14][16]

Partial reduction of P2NP followed by hydrolysis can yield 1-phenyl-2-propanone (P2P).[1][14] A common method involves using iron in the presence of an acid.[14]

Reaction Mechanism: The reaction with iron and hydrochloric acid involves the reduction of the nitro group to an intermediate that hydrolyzes to the ketone.[14]

Experimental Protocol: Reduction with Iron and HCl

This protocol is based on a described procedure.[14]

Materials:

-

This compound (P2NP)

-

Iron powder

-

Hydrochloric acid (HCl)

-

Ferric chloride (catalyst)

Procedure:

-

In a two-phase solvent system of toluene and water, suspend P2NP and iron powder.

-

Add a catalytic amount of ferric chloride.

-

Add hydrochloric acid portion-wise while monitoring the reaction temperature.

-

After the reaction is complete (monitored by TLC), separate the organic layer.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield crude P2P, which can be purified by vacuum distillation.

Michael Addition

Due to the electron-withdrawing nitro group, P2NP is an excellent Michael acceptor.[3][4] It readily reacts with a variety of nucleophiles, which add to the β-carbon of the double bond.[4] This reaction is synthetically useful for forming new carbon-carbon and carbon-heteroatom bonds.[4][10]

Common Nucleophiles:

-

Amines (aza-Michael addition)[10]

-

Thiols[3]

-

Alcohols[3]

-

Enolates[4]

-

Organometallic reagents (Grignard, organolithium)[4]

Cycloaddition Reactions

As an electron-deficient dienophile, this compound can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienes. This provides a pathway for the synthesis of complex cyclic structures.[4]

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a precursor for the synthesis of amphetamine-class drugs, such as Adderall, which is used to treat ADHD and narcolepsy.[1][2][3] Beyond this, derivatives of P2NP have been investigated for other biological activities. Research has indicated potential anti-tumor and bactericidal properties, with greater activity observed against Gram-positive bacteria.[3][10] The nitroolefin structure is considered an important pharmacophore, and modifications of the P2NP molecule are an area of interest for the synthesis of novel compounds with potential therapeutic value.[10]

Safety and Handling

This compound is classified as harmful and is a known irritant.[1] Direct contact with skin and eyes, as well as inhalation of fumes, should be avoided.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. P2NP should be stored in a cool (2-8°C), dry place away from strong oxidizing agents.[1] At higher temperatures, it is not very stable and can degrade over time.[1]

Conclusion

This compound is a versatile and highly reactive synthetic intermediate. Its rich chemistry, centered around the activated carbon-carbon double bond, allows for a wide range of transformations. A thorough understanding of its reaction mechanisms, particularly reduction and nucleophilic addition reactions, is crucial for its effective use in the synthesis of pharmaceuticals and other fine chemicals. While its primary role is as a precursor to amphetamines, ongoing research into the biological activities of its derivatives suggests potential for broader applications in drug discovery and development.

References

- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 2. What is this compound?_Chemicalbook [chemicalbook.com]

- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | C9H9NO2 | CID 1549520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bloomtechz.com [bloomtechz.com]

- 8. Cas 705-60-2,this compound | lookchem [lookchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound | 18315-84-9 | Benchchem [benchchem.com]

- 11. Buy this compound | 705-60-2 | >98% [smolecule.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. academic.oup.com [academic.oup.com]

- 15. Sciencemadness Discussion Board - Phenyl-2-nitropropene reduction - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Toxicological Properties of 1-Phenyl-2-Nitropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-nitropropene (B101151) (P2NP), a yellow crystalline solid, is a chemical intermediate with notable applications in the synthesis of various organic compounds, including pharmaceuticals. Despite its utility, a comprehensive understanding of its toxicological profile is crucial for ensuring safety in research and industrial settings. This technical guide provides an in-depth review of the current knowledge regarding the toxicological properties of this compound. It covers acute toxicity data, irritant properties, and potential mechanisms of toxicity, including proposed metabolic pathways and cellular effects. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. While significant gaps in the literature exist, this guide synthesizes the available data to offer a foundational understanding of P2NP's toxicology.

Chemical and Physical Properties

This compound, also known as β-methyl-β-nitrostyrene, is an aromatic nitroalkene. A summary of its key chemical and physical properties is provided in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 705-60-2 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1][2] |

| Melting Point | 63-66 °C | [1][3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone. |

Toxicological Data

The primary toxicological data available for this compound pertains to its acute toxicity and irritant effects.

Acute Toxicity

Quantitative data on the acute toxicity of P2NP is limited to median lethal dose (LD50) values from studies conducted several decades ago. These values are summarized in Table 2.

| Organism | Test Type | Route of Administration | Reported Dose | Effect | Source |

| Mouse | LD50 | Intraperitoneal | 154 mg/kg | - | Chemotherapy Vol. 11, Pg. 321, 1963 |

| Mouse | LD50 | Oral | 1176 mg/kg | - | Chemotherapy Vol. 11, Pg. 321, 1963 |

| Rat | LD | Oral | > 500 mg/kg | - | National Academy of Sciences, National Research Council, Chemical-Biological Coordination Center, Review. Vol. 5, Pg. 32, 1953 |

| Rat | LD50 | Intraperitoneal | 200 mg/kg | - |

Based on the Globally Harmonised System (GHS), this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4]

Irritant Properties

This compound is recognized as an irritant.[1] Exposure can cause irritation to the skin, eyes, and respiratory system.[4]

Experimental Protocols

General Protocol for Acute Oral Toxicity Study (Rodent)

This protocol outlines a plausible methodology for an acute oral toxicity study.

-

Test Animals: Healthy, young adult rodents (e.g., Wistar rats or BALB/c mice), typically of a single sex, are used. Animals are acclimatized to laboratory conditions before the study.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Preparation: The test substance (this compound) is typically dissolved or suspended in a suitable vehicle (e.g., corn oil or water with a suspending agent).

-

Dose Administration: A single dose of the test substance is administered to the animals by oral gavage. Multiple dose groups with a range of concentrations are used to determine the dose-response relationship.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for a period of at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

-

Data Collection: The number of mortalities in each dose group is recorded. Clinical signs, body weight changes, and any abnormalities are documented.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

LD50 Calculation: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

Metabolism

The metabolism of this compound in mammals has not been extensively studied from a toxicological perspective. Most of the available literature focuses on its reduction in the context of clandestine amphetamine synthesis.[1][5] However, based on its chemical structure, a hypothetical metabolic pathway can be proposed.

As a xenobiotic, P2NP is likely to undergo Phase I and Phase II metabolic reactions in the liver.

-

Phase I Metabolism: The primary Phase I reactions are expected to involve the reduction of the nitro group and the saturation of the alkene double bond. Cytochrome P450 enzymes and other reductases are likely involved in these transformations. The reduction of the nitro group can lead to the formation of nitroso and hydroxylamine (B1172632) intermediates, which are often reactive. Complete reduction would yield 1-phenyl-2-aminopropane (amphetamine). The double bond can be reduced to yield 1-phenyl-2-nitropropane.[6]

-

Phase II Metabolism: The products of Phase I metabolism, as well as the parent compound, could undergo conjugation reactions. For example, hydroxylated metabolites could be conjugated with glucuronic acid or sulfate. The nitroalkane structure might also be susceptible to glutathione (B108866) conjugation.

Mechanisms of Toxicity

The precise molecular mechanisms underlying the toxicity of this compound are not well-elucidated. However, based on its chemical structure as a nitroalkene and an aromatic compound, several potential mechanisms can be postulated.

Oxidative Stress

Aromatic nitro compounds are known to be capable of redox cycling, which can lead to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[7][8] An excessive production of ROS can overwhelm the cellular antioxidant defense systems, leading to oxidative stress. This can result in damage to cellular macromolecules, including lipids, proteins, and DNA.

Mitochondrial Dysfunction

Mitochondria are primary targets for many toxic substances. The generation of ROS can lead to mitochondrial damage, including a decrease in the mitochondrial membrane potential (ΔΨm).[9][10] A sustained decrease in ΔΨm can impair ATP synthesis and trigger the intrinsic pathway of apoptosis through the release of pro-apoptotic factors like cytochrome c.

Caspase Activation and Apoptosis

The induction of apoptosis, or programmed cell death, is a common mechanism of toxicity for many chemicals. The release of cytochrome c from damaged mitochondria can lead to the activation of a cascade of proteases known as caspases, particularly caspase-9 and the executioner caspase-3.[11][12][13] The activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Gaps in Knowledge and Future Directions

The current body of literature on the toxicological properties of this compound is limited. Significant research is needed to fully characterize its toxicological profile. Key areas for future investigation include:

-

Detailed Metabolism Studies: In vivo and in vitro studies are required to elucidate the specific metabolic pathways of P2NP in mammals, including the identification of key enzymes and metabolites.

-

Mechanism of Toxicity Studies: Research is needed to confirm the role of oxidative stress, mitochondrial dysfunction, and apoptosis in P2NP-induced toxicity. The effect of P2NP on specific signaling pathways should also be investigated.

-

Genotoxicity and Carcinogenicity: The genotoxic and carcinogenic potential of P2NP has not been thoroughly investigated and warrants further study.

-

Chronic Toxicity: Data on the effects of long-term, low-level exposure to P2NP is currently unavailable.

Conclusion

This compound is a chemical intermediate with moderate acute toxicity and known irritant properties. While quantitative LD50 data exists, detailed experimental protocols and a comprehensive understanding of its metabolic fate and mechanisms of toxicity are lacking. Based on its chemical structure, it is plausible that P2NP induces toxicity through mechanisms involving oxidative stress, mitochondrial dysfunction, and apoptosis. Further research is essential to fill the existing knowledge gaps and to establish a more complete and robust toxicological profile for this compound, which will be critical for ensuring its safe handling and use in all applications.

References

- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. What is this compound?_Chemicalbook [chemicalbook.com]

- 4. eidoloncs.co.uk [eidoloncs.co.uk]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Reduction of nitroolefin using microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactive oxygen species generation and its role in the differential cytotoxicity of the arylhydroxylamine metabolites of sulfamethoxazole and dapsone in normal human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P2Z purinoreceptor ligation induces activation of caspases with distinct roles in apoptotic and necrotic alterations of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caspase-mediated activation of PAK2 during apoptosis: proteolytic kinase activation as a general mechanism of apoptotic signal transduction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caspase activation during apoptotic cell death induced by expanded polyglutamine in N2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation of 1-Phenyl-2-nitropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-nitropropene (B101151) (P2NP), a key intermediate in the synthesis of various pharmaceuticals and a compound of interest in forensic chemistry, exhibits a degree of instability that necessitates a thorough understanding of its degradation profile. This technical guide provides a comprehensive overview of the stability and degradation of P2NP under various stress conditions, including thermal, photolytic, hydrolytic, and oxidative environments. This document summarizes available quantitative data, details experimental protocols for stability-indicating studies, and elucidates potential degradation pathways. The information presented herein is intended to guide researchers, scientists, and drug development professionals in the handling, storage, and analysis of P2NP, ensuring the integrity of research and the quality of synthesized materials.

Introduction

This compound, also known as β-methyl-β-nitrostyrene, is a crystalline solid with a characteristic yellow color.[1][2] Its utility as a precursor in the synthesis of amphetamine and related compounds underscores the importance of understanding its chemical stability.[1] Degradation of P2NP can lead to the formation of impurities, which may impact the yield and purity of the final product and introduce analytical challenges. This guide aims to consolidate the current knowledge on the stability and degradation of P2NP.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₂ | [2] |

| Molar Mass | 163.17 g/mol | [2] |

| Appearance | Light-yellow crystalline solid | [1] |

| Melting Point | 64-66 °C | [1] |

| Storage Temperature | 2-8 °C | [1] |

Stability and Degradation Profile

This compound is known to be unstable under certain conditions, particularly at elevated temperatures.[1] Forced degradation studies, which intentionally subject a compound to stress conditions, are crucial for identifying potential degradation products and establishing degradation pathways.[3][4] The recommended extent of degradation in such studies is typically between 5-20% to ensure that primary degradants are formed without excessive secondary degradation.[5][6]

Thermal Degradation

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of nitrostyrenes. For β-methyl-β-nitrostyrenes, irradiation can lead to rearrangement and fragmentation, forming products such as 1-phenyl-1,2-propanedione-1-oxime, as well as corresponding aldehydes and acids. The rate of disappearance of the nitro group upon irradiation can be influenced by substituents on the phenyl ring.

Hydrolytic Degradation

Hydrolysis, the reaction with water, can lead to the degradation of P2NP, particularly under acidic or basic conditions. A potential hydrolysis product of P2NP is 1-phenyl-2-propanone (P2P), which can be formed through partial reduction and hydrolysis.[7] The susceptibility of a drug substance to hydrolysis should be evaluated across a range of pH values.[5]

Oxidative Degradation

Oxidative conditions can also promote the degradation of P2NP. The use of oxidizing agents such as hydrogen peroxide is a common practice in forced degradation studies. The conjugated double bond and the nitro group in P2NP are potential sites for oxidative attack.

Potential Degradation Pathways

Based on the available literature, a logical degradation pathway can be proposed. The primary degradation products are likely to arise from reactions involving the nitro group and the alkene bond.

References

- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H9NO2 | CID 1549520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. sapub.org [sapub.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

1-Phenyl-2-nitropropene as a Michael Acceptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-nitropropene (B101151) (P2NP), a crystalline solid with the chemical formula C₉H₉NO₂, is a versatile and highly reactive Michael acceptor in organic synthesis. Its utility stems from the electron-withdrawing nature of the nitro group, which polarizes the conjugated system, rendering the β-carbon of the alkene susceptible to nucleophilic attack. This reactivity makes P2NP a valuable precursor in the synthesis of a wide array of chemical compounds, including pharmaceuticals. Notably, it serves as a key intermediate in the production of amphetamine, a medication used to treat ADHD and narcolepsy.[1] This guide provides a comprehensive technical overview of this compound's role as a Michael acceptor, detailing reaction mechanisms, experimental protocols, and quantitative data for various nucleophilic additions. Furthermore, it delves into the biological significance of nitroalkenes, highlighting their interaction with signaling pathways relevant to drug development.

The Michael Addition Reaction of this compound

The quintessential reaction of this compound is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated nitroalkene. The strong electron-withdrawing capacity of the nitro group facilitates this reaction by stabilizing the resulting carbanion intermediate. A broad spectrum of nucleophiles, including enolates, thiols, amines, and organometallic reagents, can participate in this reaction, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.[2]

The general mechanism proceeds in three key steps:

-

Nucleophilic Attack: The nucleophile adds to the electrophilic β-carbon of the nitroalkene.

-

Intermediate Formation: A resonance-stabilized carbanion (a nitronate anion) is formed.

-

Protonation: The intermediate is protonated, typically by a protic solvent or during acidic workup, to yield the final product.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Phenyl-2-Nitropropene via the Henry Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-2-nitropropene (B101151), commonly known as P2NP, is an organic compound with the chemical formula C₉H₉NO₂.[1] It serves as a significant intermediate in organic synthesis, particularly as a precursor in the pharmaceutical industry for the manufacture of drugs like Adderall, a medication used to treat ADHD and narcolepsy.[1] The primary and most well-documented method for synthesizing P2NP is the Henry reaction, also known as the nitroaldol reaction.[1][2] This reaction involves a base-catalyzed condensation between an aldehyde (benzaldehyde) and a nitroalkane (nitroethane).[1][2][3] The versatility of the Henry reaction and the utility of its products make it a cornerstone C-C bond-forming reaction in organic chemistry.[2][3]

Reaction Mechanism: The Henry Reaction

The synthesis of this compound from benzaldehyde (B42025) and nitroethane is a variant of the Knoevenagel condensation, which falls under the broader class of Henry reactions.[1] The reaction proceeds in several reversible steps:

-

Deprotonation: A basic catalyst, such as a primary amine (e.g., n-butylamine), deprotonates the nitroethane at the α-carbon, forming a resonance-stabilized nitronate anion.[1][3][4]

-

Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of benzaldehyde.[1][4] This step forms a β-nitro alkoxide intermediate.

-

Protonation: The intermediate is protonated, typically by the conjugate acid of the base catalyst, to form a β-nitro alcohol.[3][4]

-

Dehydration: The β-nitro alcohol intermediate is subsequently dehydrated (elimination of a water molecule) to yield the final product, the nitroalkene this compound.[1][2] The removal of water helps to drive the reaction to completion.[1]

Caption: Mechanism of the Henry reaction for P2NP synthesis.

Experimental Protocols

Multiple catalysts and solvent systems can be employed for the synthesis of P2NP. Below are detailed protocols for several common methods.

Protocol 1: n-Butylamine Catalysis in Ethanol (B145695)

This protocol is a classic example utilizing a primary amine catalyst in an alcohol solvent.

-

Reagents and Equipment:

-

Benzaldehyde (1 mole)

-

Nitroethane (1 mole)

-

n-Butylamine (5 mL)

-

Anhydrous Ethanol (100 mL)

-

1000 mL round-bottom flask

-

Reflux condenser

-

Heating mantle and stirrer

-

Crystallization dish or beaker

-

Buchner funnel and flask for vacuum filtration

-

-

Procedure:

-

Combine benzaldehyde, nitroethane, n-butylamine, and anhydrous ethanol in the round-bottom flask.[5]

-

Set up the apparatus for reflux and heat the mixture for approximately 8 hours.[5]

-

After the reflux period, allow the mixture to cool to room temperature.

-

Upon cooling and stirring, a yellow crystalline mass of this compound should form.[5]

-

Collect the crystals by vacuum filtration.

-

Purify the crude product by recrystallization from anhydrous ethanol to obtain the final product.[5]

-

Protocol 2: Ammonium (B1175870) Acetate (B1210297) Catalysis in Excess Nitroethane

This method uses ammonium acetate as the catalyst and excess nitroethane as both reactant and solvent.

-

Reagents and Equipment:

-

Benzaldehyde (6.4 g)

-

Ammonium Acetate (1.0 g)

-

Nitroethane (20 mL)

-

Reflux apparatus

-

Rotary evaporator

-

Column chromatography setup (Silica gel)

-

Hexane (B92381) and Chloroform for elution

-

-

Procedure:

-

Dissolve benzaldehyde and ammonium acetate in nitroethane in a suitable flask.[6]

-

Heat the solution to reflux for 5 hours.[6]

-

After cooling, remove the excess nitroethane under reduced pressure using a rotary evaporator.[6]

-

The resulting residue is then purified by column chromatography on silica (B1680970) gel.[6]

-

Elute the column with a hexane-chloroform (2:1, v/v) mixture.

-

Recrystallize the purified product from hexane to yield light yellow crystals.[6]

-

Protocol 3: Microwave-Assisted Synthesis (Small Scale)

Microwave assistance can dramatically reduce reaction times.

-

Reagents and Equipment:

-

Benzaldehyde (100 mL)

-

Nitroethane (100 mL)

-

Glacial Acetic Acid (25 mL)

-

n-Butylamine (20 mL)

-

Isopropyl Alcohol (IPA, 100 mL)

-

500 mL beaker

-

Microwave oven (e.g., 750 W)

-

Freezer

-

-

Procedure:

-

Place benzaldehyde, nitroethane, glacial acetic acid, and n-butylamine into the 500 mL beaker.

-

Place the beaker in a microwave oven set to a suitable power (e.g., 750 W).

-

Heat the mixture until it boils, then turn off the microwave and allow it to cool to room temperature.

-

Repeat the heating and cooling cycle at least 6 times.

-

After the final cycle, add 100 mL of IPA to the mixture and stir.

-

Place the mixture in a freezer for 12 hours to induce crystallization of the this compound.

-

Collect the crystals via filtration.

-

Quantitative Data Summary

The choice of catalyst and solvent significantly impacts reaction conditions and yield. The following table summarizes quantitative data from various reported synthesis methods.

| Catalyst | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |

| n-Butylamine | Ethanol | 8 | Reflux | 64% | 65 | [5][6] |

| n-Butylamine | Toluene | - | Reflux | ~66% | - | [7] |

| Cyclohexylamine | Glacial Acetic Acid | 6 | 100 | 62% | 64-65 | [5] |

| Cyclohexylamine | None (neat) | 6 | Reflux | 78% | - | [5] |

| Methylamine | Alcohol | 4 | "Slightly heated" | 71-81% | - | [5] |

| Ammonium Acetate | Nitroethane | 5 | Reflux | 63% | 71-73 | [6][7] |

General Experimental Workflow

The overall process for the synthesis and purification of P2NP follows a standardized laboratory workflow, illustrated below.

Caption: General workflow for P2NP synthesis and purification.

Safety Precautions

The synthesis of this compound involves hazardous chemicals and should only be performed by trained professionals in a controlled laboratory setting.

-

Chemical Hazards: Benzaldehyde is harmful if swallowed and causes skin irritation. Nitroethane is flammable and harmful. Amine catalysts like n-butylamine are corrosive and toxic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All procedures should be carried out in a well-ventilated fume hood to minimize inhalation exposure.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 2. Henry Reaction [organic-chemistry.org]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]

- 6. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. scribd.com [scribd.com]

Catalytic Systems for the Synthesis of 1-Phenyl-2-Nitropropene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various catalytic systems employed in the synthesis of 1-phenyl-2-nitropropene (B101151), a key intermediate in the pharmaceutical and fine chemical industries.[1] The synthesis primarily relies on the Henry (nitroaldol) condensation reaction between benzaldehyde (B42025) and nitroethane.[2] This guide covers traditional base-catalyzed methods, modern microwave-assisted protocols, and emerging catalytic systems, presenting quantitative data in structured tables for easy comparison and providing detailed methodologies for key experiments.

Overview of Catalytic Systems

The synthesis of this compound is achieved through the base-catalyzed condensation of benzaldehyde and nitroethane. This reaction proceeds via a β-nitro alcohol intermediate, which subsequently dehydrates to yield the final product.[3] The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and yield.[3] While simple amine bases are the most commonly employed catalysts, research into more advanced systems, including organocatalysts and metal complexes, is ongoing to improve selectivity and reaction conditions.

A general workflow for the synthesis of this compound involves the reaction of the starting materials in the presence of a catalyst, followed by workup and purification of the product, typically by recrystallization.

Caption: General workflow for this compound synthesis.

Base-Catalyzed Systems